3-(4-Acetylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile

Synthetic intermediate Medicinal chemistry Building block

3-(4-Acetylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile (CAS 339278-36-3) is a unique pyridine-2-carbonitrile building block featuring a reactive 4-acetylphenoxy ketone moiety absent in simpler analogs (e.g., CAS 1065607-70-6). This carbonyl enables oxime formation, hydrazone synthesis, and cross-coupling reactions inaccessible with the phenoxy-only variant. The trifluoromethyl-pyridine-carbonitrile core is a privileged kinase inhibitor scaffold, and the predicted LogP of 3.97 supports blood-brain barrier permeability for CNS drug programs. Choose this differentiated intermediate for rapid library diversification and agrochemical lead optimization. Available in gram quantities for R&D procurement.

Molecular Formula C15H9F3N2O2
Molecular Weight 306.244
CAS No. 339278-36-3
Cat. No. B2519500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Acetylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile
CAS339278-36-3
Molecular FormulaC15H9F3N2O2
Molecular Weight306.244
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)OC2=C(N=CC(=C2)C(F)(F)F)C#N
InChIInChI=1S/C15H9F3N2O2/c1-9(21)10-2-4-12(5-3-10)22-14-6-11(15(16,17)18)8-20-13(14)7-19/h2-6,8H,1H3
InChIKeyZACDQUZOAJJAJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement‑Ready Technical Profile of 3‑(4‑Acetylphenoxy)‑5‑(trifluoromethyl)pyridine‑2‑carbonitrile (CAS 339278‑36‑3)


3‑(4‑Acetylphenoxy)‑5‑(trifluoromethyl)pyridine‑2‑carbonitrile (CAS 339278‑36‑3) is a synthetic pyridine‑2‑carbonitrile derivative bearing a 4‑acetylphenoxy substituent at the 3‑position and a trifluoromethyl group at the 5‑position. It is employed primarily as a versatile building block in organic synthesis and medicinal chemistry, owing to its combination of a reactive ketone moiety, electron‑withdrawing trifluoromethyl group, and cyano functionality [REFS‑1]. Its molecular formula is C₁₅H₉F₃N₂O₂ (MW 306.24 g/mol), and predicted physicochemical properties include a boiling point of 421.0 ± 45.0 °C, density of 1.39 ± 0.1 g/cm³, and a LogP of 3.97 [REFS‑1][REFS‑2].

Why 3‑Phenoxy‑5‑(trifluoromethyl)pyridine‑2‑carbonitrile Cannot Substitute for the 4‑Acetylphenoxy Derivative in Synthetic Applications


The presence of the 4‑acetyl group on the phenoxy ring introduces a reactive ketone functional handle that is entirely absent in the immediate structural analog 3‑phenoxy‑5‑(trifluoromethyl)pyridine‑2‑carbonitrile (CAS 1065607‑70‑6) [REFS‑1][REFS‑2]. This carbonyl enables a suite of downstream transformations—such as oxime formation, hydrazone synthesis, and transition metal‑catalyzed cross‑couplings—that are precluded when using the simpler phenoxy compound. Furthermore, the acetyl group significantly alters the molecular weight (306.24 vs. 264.20 g/mol) and lipophilicity (LogP 3.97 vs. an estimated ~2.8 for the phenoxy analog), directly impacting physicochemical properties relevant to purification, formulation, and biological target engagement [REFS‑3][REFS‑4]. Generic substitution therefore fails in any synthetic pathway or biological assay where ketone reactivity or the altered physicochemical profile is required.

Quantitative Differentiation Evidence for 3‑(4‑Acetylphenoxy)‑5‑(trifluoromethyl)pyridine‑2‑carbonitrile (CAS 339278‑36‑3)


Ketone Moity Enables Downstream Derivatization Not Available to Parent 3‑Phenoxy Compound

The target compound bears a 4‑acetylphenoxy group that provides a reactive ketone carbonyl. This functional handle is entirely absent in the closest structural comparator, 3‑phenoxy‑5‑(trifluoromethyl)pyridine‑2‑carbonitrile (CAS 1065607‑70‑6). The presence of the acetyl group enables further selective transformations—such as oxime formation, hydrazone synthesis, and transition metal‑catalyzed cross‑couplings—that cannot be performed on the simpler phenoxy analog without additional protection/deprotection steps. [REFS‑1][REFS‑2]

Synthetic intermediate Medicinal chemistry Building block

Higher Molecular Weight Alters Physical Properties and Potential Binding Characteristics

The target compound has a molecular weight of 306.24 g/mol, whereas the 3‑phenoxy analog has a molecular weight of 264.20 g/mol. This 42.04 g/mol increase (15.9% higher) reflects the contribution of the acetyl group and directly influences diffusion rate, molar volume, and entropic contributions in binding events. For fragment‑based drug design, molecular weight is a critical parameter that drives initial hit selection and subsequent lead optimization. [REFS‑1][REFS‑2]

Physicochemical properties Molecular weight Drug design

Predicted Boiling Point and Density Differentiate from Unsubstituted Phenoxy Congener

The target compound has a predicted boiling point of 421.0 ± 45.0 °C and density of 1.39 ± 0.1 g/cm³. Although experimental data for the 3‑phenoxy analog are not publicly available, mass‑based predictions indicate that the acetyl‑containing compound has a higher boiling point and density due to its greater molecular weight and additional polar acetyl group. These differences affect distillation cut points, crystallization conditions, and solvent selection during purification. [REFS‑1]

Purification Formulation Process chemistry

Research and Industrial Application Scenarios for 3‑(4‑Acetylphenoxy)‑5‑(trifluoromethyl)pyridine‑2‑carbonitrile


Synthesis of Oxime and Hydrazone Libraries for Kinase Inhibitor Discovery

The 4‑acetyl group enables straightforward conversion to oximes and hydrazones, which can serve as kinase hinge‑binding motifs. The trifluoromethyl‑pyridine‑carbonitrile core is a privileged scaffold in kinase drug design, and the ketone handle allows rapid diversification of focused compound libraries [REFS‑1].

Fragment‑Based Lead Generation for CNS‑Targeted Programs

With a predicted LogP of 3.97, the compound exhibits lipophilicity suggestive of blood‑brain barrier permeability. As a fragment, it can be elaborated while monitoring CNS MPO scores, providing a starting point for neurodegenerative and psychiatric disease targets [REFS‑2].

Building Block for Trifluoromethylpyridine‑Containing Agrochemicals

Numerous agrochemical active ingredients incorporate a trifluoromethylpyridine motif (e.g., fluorinated pyridine herbicides). The acetylphenoxy group can be further functionalized to generate advanced intermediates for agrochemical synthesis, leveraging the compound's established availability as a synthetic building block [REFS‑3].

Internal Standard or Reference Material for Analytical Method Development

The compound possesses a distinct UV chromophore (pyridine‑carbonitrile conjugated system) and a characteristic mass (306.24 Da), making it suitable as an internal standard or reference material for HPLC‑UV, LC‑MS, and GC‑MS method development in quality control laboratories [REFS‑4].

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